diethyl 3,3-diphenyl-1,2-cyclopropanedicarboxylate
Overview
Description
Diethyl 3,3-diphenyl-1,2-cyclopropanedicarboxylate is a useful research compound. Its molecular formula is C21H22O4 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.15180918 g/mol and the complexity rating of the compound is 430. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Organic Chemistry
- Chemical Synthesis Applications : Diethyl 3,3-diphenyl-1,2-cyclopropanedicarboxylate is used in chemical synthesis, particularly in tandem oxidation procedures using manganese (IV) oxide. This process involves the trapping of activated alcohols and the formation of unsaturated carbonyls. The compound serves as a building block in these reactions, contributing to the synthesis of complex organic molecules (Taylor, Campbell, & McAllister, 2008).
- Catalytic Reactions : It plays a role in catalytic reactions, such as in the cyclopropanation of dimethyl fumarate and maleate, catalyzed by cobalt or nickel complexes. These reactions yield various cyclopropane derivatives, showcasing the versatility of this compound in generating a range of organic compounds (Kanai, Nishiguchi, & Matsuda, 1983).
Polymer Chemistry
- Polymer Synthesis : This compound is also significant in polymer chemistry. For instance, it undergoes ring-opening polymerization under specific conditions to produce polymers. Such polymers are characterized by their solubility in halogenated solvents and have been studied using various techniques like GPC, IR, and NMR (Penelle, Clarebout, & Balikdjian, 1994).
- Cyclopolymerization : It is used in cyclopolymerization processes to create polymers with specific structural units, such as 1,2-cyclopent-1-enylenvinylene units. This demonstrates its application in creating complex polymer structures with unique properties (Anders, Nuyken, Buchmeiser, & Wurst, 2002).
Medicinal Chemistry and Drug Development
- Drug Synthesis : In the realm of medicinal chemistry, this compound is utilized in the synthesis of various compounds with potential pharmaceutical applications. For example, it's used in the synthesis of specific diethyl-5-(2-(1-(4-bromophenyl)ethylidene)hydrazinyl)-3-methyl-1,2-dihydro-[1,1′-diphenyl]-2,6-dicarboxylate compounds, which might have medicinal properties (Ismiyev, Maharramov, Askerov, & Potekhin, 2015).
Chemical Reaction Studies
- Mechanistic Studies : This chemical is often used in studies to understand the mechanisms of various chemical reactions. For instance, it has been employed in experimental and theoretical studies to explore different levels of computational methods, helping to elucidate the behavior of molecules during reactions (Asadi, Asnaashariisfahani, Vessally, & Esrafili, 2015).
Properties
IUPAC Name |
diethyl 3,3-diphenylcyclopropane-1,2-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4/c1-3-24-19(22)17-18(20(23)25-4-2)21(17,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14,17-18H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKSQJITDFTKST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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